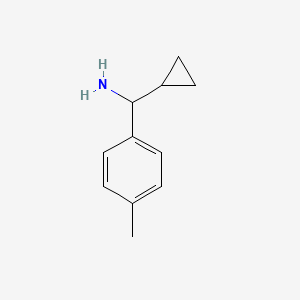

1-Cyclopropyl-1-(4-methylphenyl)methanamine

Description

1-Cyclopropyl-1-(4-methylphenyl)methanamine is a cyclopropane-containing amine derivative with a 4-methylphenyl substituent. Its chemical structure features a cyclopropyl ring directly bonded to a methanamine group and a para-methyl-substituted benzene ring. Key properties include:

Properties

IUPAC Name |

cyclopropyl-(4-methylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10-11H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSBRDFZIHGLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Cyclopropyl-1-(4-methylphenyl)methanamine typically involves the reaction of cyclopropylmethylamine with 4-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopropyl-1-(4-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Addition: The cyclopropyl ring can participate in addition reactions with electrophiles, leading to ring-opening and the formation of more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopropyl-1-(4-methylphenyl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions, including neurological disorders and infectious diseases.

Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique structural features contribute to the desired properties of the final products.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine hydrochloride

- Molecular Formula: C₁₂H₁₅FNO·HCl

- CAS : 2613382-70-8

- Key Features : Incorporates fluorine and methoxy groups at the 3- and 4-positions of the phenyl ring. The hydrochloride salt form enhances solubility .

- Applications : Listed in catalogs as a research chemical, though detailed activity data are unavailable .

[1-(4-Trifluoromethylphenyl)cyclopropyl]methanamine

- Molecular Formula : C₁₁H₁₂F₃N

- CAS : 886365-83-9

- Key Features : The electron-withdrawing trifluoromethyl group at the para position increases molecular weight (215.21 g/mol) and may influence lipophilicity and metabolic stability .

- Storage : Stable at 2–8°C; classified as an irritant .

(1-(3-Chlorophenyl)cyclopropyl)methanamine

- Molecular Formula : C₁₀H₁₂ClN

- CAS : 115816-31-4

- Key Features : Chlorine at the meta position introduces steric and electronic effects. Higher hazard profile (acute toxicity, skin/eye irritation) compared to the 4-methyl derivative .

- Hazards : Oral LD₅₀ (Category 4), H302; requires stringent personal protective equipment (PPE) .

1-Cyclopropyl-1-(4-methoxyphenyl)methylamine

- Molecular Formula: C₁₁H₁₅NO

- CAS : 54398-65-1

- Molecular weight: 177.24 g/mol .

Analogues with Heterocyclic or Aliphatic Modifications

1-Cyclopropyl-N-(2-thienylmethyl)methanamine

- Structure : Cyclopropylmethanamine linked to a thiophene moiety.

- Key Features : Heterocyclic thienyl group may confer unique electronic properties. Synthesized via reductive amination (patent example) .

- Applications : Intermediate in medicinal chemistry for bioactive molecule synthesis .

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Comparative Data Table

Biological Activity

1-Cyclopropyl-1-(4-methylphenyl)methanamine, also known as 1-(cyclopropylmethyl)-1-(4-methylphenyl)methanamine hydrochloride, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H18ClN, characterized by the presence of a cyclopropyl group and a para-methylphenyl group. These structural components contribute to its distinct chemical properties and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including receptors and enzymes. The cyclopropyl and para-methylphenyl groups enhance its binding affinity, allowing it to modulate neurotransmitter systems effectively. This modulation can lead to various physiological responses, making it a candidate for therapeutic applications in neurological and psychiatric disorders.

Interaction Studies

Studies have shown that this compound can bind to specific receptors, influencing cellular pathways. For instance, it has been investigated for its potential effects on the serotonin system, which plays a crucial role in mood regulation and anxiety disorders. The compound's ability to act as a selective serotonin reuptake inhibitor (SSRI) has been explored, suggesting its potential utility in treating depression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacological Effects : In animal models, this compound has demonstrated anxiolytic and antidepressant-like effects. These studies indicate that the compound may enhance serotonergic neurotransmission, leading to improved mood and reduced anxiety levels.

- Antimicrobial Activity : Preliminary investigations have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. Its efficacy was compared with other alkaloids, showing promising results in inhibiting the growth of Gram-positive bacteria .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Cyclopropylmethyl)-4-methylphenylmethanamine | C12H18ClN | Similar structure but different substituents |

| 1-Cyclobutyl-1-(4-methylphenyl)methanamine | C12H18ClN | Cyclobutyl group instead of cyclopropyl |

| 2-Cyclopropyl-2-(4-methylphenyl)ethanamine | C12H17N | Ethane backbone instead of methylene |

The structural variations among these compounds can significantly influence their reactivity and biological activity. For instance, the presence of different substituents can alter binding affinities and specific interactions with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.